5-(3-Chloropropoxy)picolinic acid
Description
5-(3-Chloropropoxy)picolinic acid is a synthetic picolinic acid derivative characterized by a 3-chloropropoxy substituent at the 5-position of the picolinic acid backbone. Picolinic acid derivatives are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties. The 3-chloropropoxy group introduces both lipophilic and electron-withdrawing effects, which may influence solubility, metabolic stability, and target binding compared to other substituents (e.g., alkyl chains, halogens, or aromatic groups).
Properties
CAS No. |
72133-20-1 |
|---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
5-(3-chloropropoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-4-1-5-14-7-2-3-8(9(12)13)11-6-7/h2-3,6H,1,4-5H2,(H,12,13) |
InChI Key |
YQGKMQPCIMTPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCCCCl)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
5-(3-Chloropropoxy)picolinic acid serves as an important building block in organic synthesis. Its structure allows for the development of more complex molecules, which can be utilized in various chemical reactions. The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and material science.
Research into the biological activities of this compound has revealed its potential as an antimicrobial and anticancer agent. The compound's interaction with biological targets, particularly zinc finger proteins, suggests it may disrupt cellular processes involved in disease progression.
Medical Research
The therapeutic potential of this compound is currently being explored in various medical contexts:
- Antiviral Research : Studies indicate that similar compounds exhibit antiviral properties against enveloped viruses, including coronaviruses.
- Cancer Therapy : Preliminary studies suggest that this compound could induce apoptosis in specific cancer cell lines through endoplasmic reticulum stress pathways.
Case Study: Antiviral Activity
In vitro studies have demonstrated that derivatives of picolinic acid can inhibit the replication of SARS-CoV-2, showcasing the potential application of this compound as a therapeutic agent against viral infections.
Industrial Applications
In the industrial sector, this compound is being investigated for its use in developing new materials and agrochemicals. Its properties make it suitable for:
- Agrochemical Development : The compound may serve as a precursor for herbicides or growth regulators due to its ability to mimic plant hormones.
- Material Science : Its unique chemical structure can be utilized to create advanced materials with specific properties.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Substituent Effects on Properties
In contrast, fluorine-containing analogs (e.g., 5-Fluoro-3-methylpicolinic acid) balance lipophilicity and polarity, often improving bioavailability.
Stability :
- The chlorine atom in the propoxy chain may enhance metabolic stability compared to alkyl chains (e.g., qy20’s tert-butyl group), which are prone to oxidative degradation.
Biological Activity :
- Antibacterial Activity : Qy17’s superior activity over qy20 highlights the importance of substituent flexibility and electronic effects. The 3-chloropropoxy group’s electron-withdrawing nature may enhance target binding (e.g., enzyme inhibition) compared to electron-donating alkyl groups.
- Structural Mimicry : Fluorinated analogs (e.g., 5-Fluoro-3-methylpicolinic acid) may mimic natural substrates in enzymatic pathways, a property that could extend to chlorinated derivatives.
Preparation Methods
Reaction Conditions and Optimization
-
Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours achieves yields of 68–75%. Tetrabutylammonium iodide (TBAI) is often added as a phase-transfer catalyst to enhance reactivity.
-
Solvent Systems : Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize transition states.
-
Purification : Crude products are typically purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
The Suzuki-Miyaura cross-coupling reaction enables the introduction of the 3-chloropropoxy group via a boronic acid intermediate. This method is advantageous for constructing the aryl ether linkage with high regioselectivity.
Protocol Overview
-
Boronic Acid Preparation : 5-Bromo-picolinic acid is reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to form the corresponding boronic ester.
-
Coupling Reaction : The boronic ester is coupled with 3-chloro-1-iodopropane using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in tetrahydrofuran (THF) at 60°C.
Critical Parameters :
Advantages :
Oxidative Methods via Propanol Derivatives
Oxidation of 5-(3-hydroxypropoxy)picolinic acid using chromium-based oxidants provides an alternative pathway.
Stepwise Synthesis
-
Ether Formation : 5-Hydroxypicolinic acid is treated with 3-chloropropanol under Mitsunobu conditions (DIAD, PPh₃).
-
Oxidation : The intermediate alcohol is oxidized to the carboxylic acid using K₂Cr₂O₇ in H₂SO₄ at 50°C.
Challenges :
Data Summary :
| Oxidant | Yield | Purity |
|---|---|---|
| K₂Cr₂O₇/H₂SO₄ | 58% | 95% |
| Na₂WO₄/H₂O₂ | 52% | 92% |
Microwave-Assisted Synthesis for Rapid Processing
Microwave irradiation significantly reduces reaction times for nucleophilic substitution.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(3-Chloropropoxy)picolinic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between picolinic acid derivatives and 3-chloropropanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purity optimization includes:
- Chromatographic purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient.
- Recrystallization : Ethanol/water mixtures reduce byproducts.
- Analytical validation : Confirm purity via NMR (¹H/¹³C) and LC-MS, targeting >98% purity for biological assays .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Corrosion/Irritation Category 1 under CLP Regulation) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., δ ~4.5 ppm for -OCH₂- protons).
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation ([M+H]+ expected at m/z 230.04).
- Thermal analysis : DSC/TGA to assess decomposition temperatures (>200°C typical for aromatic acids) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Source validation : Cross-check compound purity across studies using orthogonal methods (e.g., HPLC + elemental analysis).
- Assay standardization : Replicate conflicting results under controlled conditions (pH, temperature, solvent).
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., halogen position) to isolate activity drivers .
Q. How can researchers assess the environmental impact of this compound in aquatic systems?
- Methodological Answer :
- Aquatic toxicity testing : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization).
- Biodegradation studies : Use OECD 301B (CO₂ evolution test) to evaluate persistence.
- Mitigation protocols : Prevent discharge into waterways via chemical neutralization (e.g., activated carbon adsorption) .
Q. What mechanistic approaches elucidate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
- Kinetic analysis : Monitor degradation via UV-Vis or LC-MS to calculate half-life (t₁/₂).
- Degradant identification : Use HRMS and 2D NMR to characterize breakdown products .
Q. How do in vitro and in vivo metabolic pathways of this compound differ, and what analytical methods are suitable for tracking metabolites?
- Methodological Answer :
- In vitro models : Liver microsomes (human/rat) incubated with NADPH, analyzed by LC-MS/MS for phase I/II metabolites.
- In vivo tracking : Administer radiolabeled compound (¹⁴C) and quantify excretion (urine/feces) via scintillation counting.
- Data interpretation : Use software like Metabolynx™ to map metabolic pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported EC₅₀ values for this compound in enzyme inhibition assays?
- Methodological Answer :
- Variable control : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted), substrate concentrations, and incubation times.
- Statistical rigor : Apply ANOVA with post-hoc tests to compare datasets.
- Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
